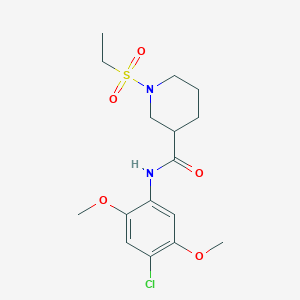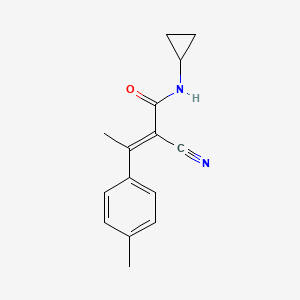
(2E)-2-cyano-N-cyclopropyl-3-(4-methylphenyl)but-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-cyano-N-cyclopropyl-3-(4-methylphenyl)but-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated with a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-N-cyclopropyl-3-(4-methylphenyl)but-2-enamide typically involves the reaction of a cyano-substituted alkene with a cyclopropylamine derivative. One common method involves the following steps:
Starting Materials: 4-methylbenzaldehyde, malononitrile, and cyclopropylamine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium ethoxide, under reflux conditions.
Procedure: The 4-methylbenzaldehyde is first reacted with malononitrile to form a cyano-substituted alkene. This intermediate is then reacted with cyclopropylamine to yield the desired enamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-N-cyclopropyl-3-(4-methylphenyl)but-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted enamides or other derivatives.
Scientific Research Applications
(2E)-2-cyano-N-cyclopropyl-3-(4-methylphenyl)but-2-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-N-cyclopropyl-3-(4-methylphenyl)but-2-enamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The cyclopropyl and 4-methylphenyl groups can influence the compound’s binding affinity and specificity towards its targets. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-cyano-N-cyclopropyl-3-phenylbut-2-enamide: Lacks the 4-methyl group on the phenyl ring.
(2E)-2-cyano-N-cyclopropyl-3-(4-chlorophenyl)but-2-enamide: Contains a chlorine atom instead of a methyl group on the phenyl ring.
(2E)-2-cyano-N-cyclopropyl-3-(4-methoxyphenyl)but-2-enamide: Contains a methoxy group instead of a methyl group on the phenyl ring.
Uniqueness
(2E)-2-cyano-N-cyclopropyl-3-(4-methylphenyl)but-2-enamide is unique due to the presence of the 4-methyl group, which can influence its chemical reactivity and biological activity. The combination of the cyano group, cyclopropyl ring, and 4-methylphenyl group provides a distinct set of properties that can be advantageous in specific applications.
Properties
IUPAC Name |
(E)-2-cyano-N-cyclopropyl-3-(4-methylphenyl)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-10-3-5-12(6-4-10)11(2)14(9-16)15(18)17-13-7-8-13/h3-6,13H,7-8H2,1-2H3,(H,17,18)/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSDBHJOQCAVSY-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C(C#N)C(=O)NC2CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C(\C#N)/C(=O)NC2CC2)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![bis[2-(4-bromophenyl)-2-oxoethyl] isophthalate](/img/structure/B5273345.png)
![2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B5273347.png)
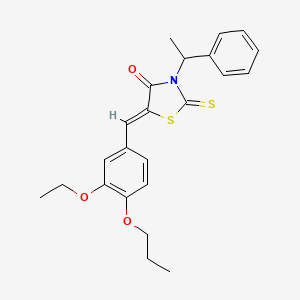
![N-[3-[(6-methylpyridin-2-yl)carbamoyl]-4-piperidin-1-ylphenyl]furan-2-carboxamide](/img/structure/B5273350.png)
![N,N-dimethyl-N'-[5-({2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}carbonyl)pyridin-2-yl]ethane-1,2-diamine](/img/structure/B5273354.png)
![3-(allylthio)-6-(5-bromo-2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5273372.png)
![N-cyclopentyl-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B5273376.png)
![4-{[(4-methylpyridin-2-yl)amino]sulfonyl}benzoic acid](/img/structure/B5273382.png)
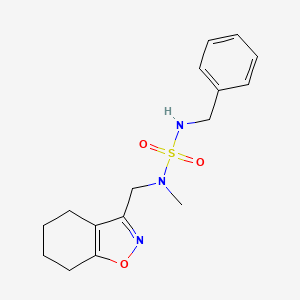
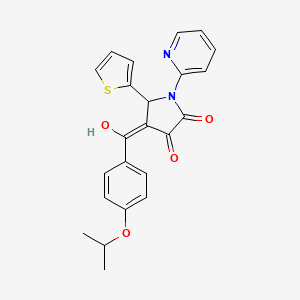
![N-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]-1-phenyltriazole-4-carboxamide](/img/structure/B5273403.png)
![4-{5-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-furyl}-2-hydroxybenzoic acid](/img/structure/B5273411.png)
![3-[(dimethylamino)methyl]-1-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-3-piperidinol](/img/structure/B5273422.png)
